Avermectin A1a aglycone
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Overview
Description
Avermectin A1a aglycone is a member of pyrans.
Scientific Research Applications
Biosynthesis and Genetic Engineering
Biosynthesis of Deoxysugar L-oleandrose in Avermectins
A study demonstrated the biosynthesis of the deoxysugar L-oleandrose, essential for avermectin production, through the expression of Streptomyces avermitilis genes in Streptomyces lividans. This research provided insights into the mechanism of 2,6-deoxysugar biosynthesis and the possibility of creating novel avermectins through genetic engineering (Wohlert et al., 2001).
Glycosyltransferase AveBI Characterization
The glycosyltransferase AveBI, involved in avermectin biosynthesis, was characterized for its role in the iterative addition of L-oleandrose to avermectin aglycones. This study highlighted the enzyme's reversibility and flexibility in sugar nucleotide substrates, contributing to the diversity of avermectin variants (Zhang et al., 2006).
Gene Cluster Organization for Avermectin Biosynthesis
Research on the gene cluster responsible for avermectin biosynthesis in Streptomyces avermitilis revealed the enzymatic domains in polyketide synthases crucial for the formation of avermectin aglycons. This study provided valuable information on the genetic and enzymatic basis of avermectin biosynthesis (Ikeda et al., 2001).
Heterologous Expression of Avermectins Biosynthetic Gene Cluster
A study on the construction of a Bacterial Artificial Chromosome library of Streptomyces avermitilis led to the heterologous expression of the Avermectins biosynthetic gene cluster. This research facilitated the development of novel Avermectin derivatives and provided elements for Avermectins synthetic biology studies (Deng et al., 2017).
Chemical Synthesis and Modification
Synthesis and Bioactivities of Avermectin Derivatives
A study on the synthesis of novel avermectin B2a aglycon derivatives revealed their potential in insecticidal, acaricidal, and fungicidal activities. The research also provided insights into structural modifications that enhance bioactivity (Huang et al., 2020).
Stereodivergent Synthesis of Avermectins
Research on a stereodivergent approach to spiroketal fragment synthesis in avermectins highlighted the potential for creating diverse avermectin derivatives through controlled aldol reactions (Brady et al., 2014).
Biotechnological and Agricultural Applications
Avermectin Production Enhancement
A study demonstrated that overexpression of the ABC transporter AvtAB in Streptomyces avermitilis significantly increased avermectin production. This finding presents a new avenue for enhancing the production of avermectins and potentially other antibiotics (Qiu et al., 2011).
Nanotechnology in Avermectin Production
Research showed that nanosecond pulsed electric fields (nsPEFs) could improve avermectin production in Streptomyces avermitilis, providing an innovative approach to enhance output in the fermentation industry (Guo et al., 2016).
Multifunctional Avermectin Nanoparticles for Agriculture
A study on the development of multifunctional avermectin nanoparticles showed improved bioactivity and transportation in rice, suggesting potential agricultural applications (Wang et al., 2018).
Properties
Molecular Formula |
C35H50O8 |
---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',24'-dihydroxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C35H50O8/c1-8-20(2)30-23(5)14-15-34(43-30)18-27-17-26(42-34)13-12-22(4)29(36)21(3)10-9-11-25-19-40-32-31(39-7)24(6)16-28(33(37)41-27)35(25,32)38/h9-12,14-16,20-21,23,26-32,36,38H,8,13,17-19H2,1-7H3/b10-9+,22-12+,25-11+/t20?,21-,23-,26+,27-,28-,29-,30+,31+,32+,34+,35+/m0/s1 |
InChI Key |
FZZBQPABSWVSND-UBDJLKLUSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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